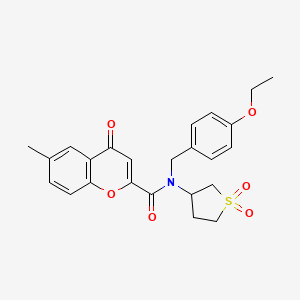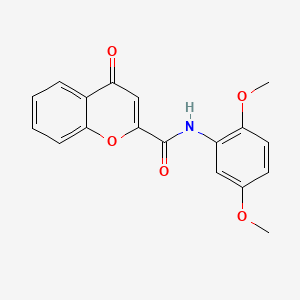![molecular formula C25H29N3O4 B11383431 5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11383431.png)
5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic molecule with a fused pyrrolopyrazole ring system. Its systematic name reflects its structural features, including substituents and ring fusion.
- The compound’s core structure consists of a dihydropyrrolopyrazole ring, which contains both a pyrrole and a pyrazole ring fused together.
- The substituents include an ethoxypropyl group (at position 5), a hydroxyphenyl group (at position 3), and a propoxyphenyl group (at position 4).
- The compound’s synthesis and applications have attracted scientific interest due to its potential biological activities.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for this compound, involving cyclization reactions and functional group manipulations.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale syntheses provide insights into the compound’s preparation.
Chemical Reactions Analysis
Reactivity: The compound can undergo various chemical reactions
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stereochemistry, and synthetic applications.
Biology and Medicine:
Industry: Limited applications, but interest in drug discovery persists.
Mechanism of Action
Targets and Pathways:
Biological Effects:
Comparison with Similar Compounds
Similar Compounds:
Remember that this compound’s research is ongoing, and new findings may emerge
Properties
Molecular Formula |
C25H29N3O4 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-(3-propoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C25H29N3O4/c1-3-14-32-18-10-7-9-17(16-18)24-21-22(19-11-5-6-12-20(19)29)26-27-23(21)25(30)28(24)13-8-15-31-4-2/h5-7,9-12,16,24,29H,3-4,8,13-15H2,1-2H3,(H,26,27) |
InChI Key |
MVMJFKAAGRVKPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCCOCC)NN=C3C4=CC=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-methylphenyl)-5-({[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B11383352.png)

![2-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11383371.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B11383379.png)
![methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate](/img/structure/B11383381.png)
![2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B11383391.png)
![2-[(4-benzylpiperidin-1-yl)carbonyl]-6-methyl-4H-chromen-4-one](/img/structure/B11383392.png)
![3-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B11383399.png)

![4-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide](/img/structure/B11383412.png)
![N-(3,4-dimethylphenyl)-3-(phenoxymethyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11383417.png)


![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11383444.png)
